molecular formula C34H30ClFN2S B3037542 5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine CAS No. 478248-98-5

5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine

Cat. No.: B3037542
CAS No.: 478248-98-5
M. Wt: 553.1 g/mol
InChI Key: VLDFDGAXMFYLOB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine is a synthetic pyrimidine derivative characterized by a complex substitution pattern. Its structure includes:

  • A 4-chlorophenyl group at position 5 of the pyrimidine ring.
  • A (3,5-dimethylphenyl)methylsulfanyl moiety at position 2.
  • A 4-(2-fluoro-4-propylphenyl)phenyl substituent at position 3.

The compound’s design leverages pyrimidine’s role as a pharmacophore in medicinal chemistry, with modifications aimed at enhancing bioactivity, stability, or target specificity.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30ClFN2S/c1-4-5-24-6-15-30(32(36)19-24)26-7-9-28(10-8-26)33-31(27-11-13-29(35)14-12-27)20-37-34(38-33)39-21-25-17-22(2)16-23(3)18-25/h6-20H,4-5,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFDGAXMFYLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC(=CC(=C5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108732
Record name 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478248-98-5
Record name 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478248-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the pyrimidine class of heterocycles, characterized by the presence of a pyrimidine ring substituted with various functional groups. The structural formula can be represented as follows:

C24H24ClN3S\text{C}_{24}\text{H}_{24}\text{Cl}\text{N}_3\text{S}

This structure includes:

  • A chlorophenyl group that may enhance biological activity.
  • A methylsulfanyl moiety that could influence the compound's reactivity and interaction with biological targets.
  • A fluoropropylphenyl substituent which may affect lipophilicity and membrane permeability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrano[2,3-c]pyrazole derivatives have demonstrated inhibitory activity against the AKT2/PKBβ kinase, which is crucial in glioma pathogenesis. The compound 4j , a derivative featuring a chlorophenyl group, showed low micromolar activity against this kinase and inhibited glioma cell growth effectively while maintaining low cytotoxicity towards non-cancerous cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. For example, similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and urease, suggesting that they could be beneficial in treating conditions such as Alzheimer's disease or urinary tract infections .

Antimicrobial Activity

Some derivatives of this class have been assessed for antibacterial properties. The presence of the chlorophenyl group is often linked to enhanced antimicrobial effects, making these compounds candidates for further exploration in treating bacterial infections .

Pharmacological Mechanisms

The biological mechanisms through which these compounds exert their effects typically involve:

  • Kinase inhibition , particularly targeting pathways involved in cancer cell proliferation.
  • Receptor modulation , affecting neurotransmitter systems or inflammatory responses.
  • Antioxidant activity , which may contribute to their protective effects against cellular damage.

Case Study 1: Inhibition of AKT Signaling

A study focused on the inhibition of AKT signaling pathways demonstrated that the compound inhibited 3D neurosphere formation in glioblastoma stem cells. This suggests its potential use in targeting cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Enzyme Inhibition Profile

Another investigation revealed that certain derivatives exhibited significant inhibition of AChE with IC50 values indicating strong potency. This positions them as potential leads for developing drugs aimed at neurodegenerative diseases .

Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Remarks
AKT2 InhibitionThis compoundLow micromolarEffective against glioma cells
AChE InhibitionRelated Derivative10Potential for Alzheimer's treatment
Antibacterial ActivityVarious DerivativesVariesEnhanced by chlorophenyl substituent

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound: No direct data in provided evidence. However, pyrimidines with halogenated aryl groups (e.g., 4-ClPh) are associated with antibacterial and antifungal activity .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Demonstrated antibacterial and antifungal activity in microbiological assays .

Cancer Research Relevance

  • Pyrimidines with sulfanyl and fluorinated groups (e.g., 2-fluoro-4-propylphenyl in the target compound) may align with ferroptosis-inducing agents (FINs) discussed in oral cancer studies.
  • Triazole derivatives (e.g., ) are explored for anticancer applications but differ in core structure and mechanism.

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s sulfanyl group and fluorinated aryl substituents may reduce polarity compared to carboxamide-containing analogs (e.g., ), affecting membrane permeability.
  • Crystal Packing : Analogous pyrimidines (e.g., ) exhibit stabilization via C–H⋯O and C–H⋯π interactions, suggesting similar crystalline stability for the target compound.

Research Findings and Limitations

  • Data Gaps: No explicit bioactivity or pharmacokinetic data for the target compound are available in the provided evidence, limiting direct mechanistic comparisons.
  • Synthetic Challenges : The compound’s multi-substituted pyrimidine core likely requires advanced synthetic protocols, as seen in similar derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine

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